- Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic AcidOrganic Letters, 2023, 25(17), 2970-2974,
Cas no 90-26-6 (a-Phenyl-a-ethylacetamide)
a-Phenyl-a-ethylacetamide structure
a-Phenyl-a-ethylacetamide Properties
Names and Identifiers
-
- 2-Phenylbutyramide
- PHENYLETHYLACETAMIDE
- 2-Phenylbutanamide
- 2-phenyl-butyramid
- alpha-ethyl-benzeneacetamid
- alpha-phenyl-butyramid
- alpha-Phenylbutyramide
- alpha-Toluamide, alpha-ethyl-
- α-Phenyl-α-ethylacetamide
- α-Ethylbenzeneacetamide
- Butyramide, 2-phenyl- (6CI, 7CI, 8CI)
- α-Ethylbenzeneacetamide (ACI)
- (±)-2-Phenylbutyramide
- Eusterol
- Geriapan
- Geristerol
- Hyposterol
- Lipilisol
- Nivonorm
- Normosterolo
- NSC 1861
- Phenetamid
- Phenetamide
- Phenexan
- Redusterol
- Substerina
- TH 4128
- α-Ethyl-α-toluamide
- α-Ethylphenylacetamide
- α-Phenylbutyramide
- Primidone Imp. C (EP): (2RS)-2-Phenylbutanamide
- Spectrum3_000652
- MFCD00025511
- .ALPHA.-PHENYLBUTYRAMIDE [MI]
- SPECTRUM1504223
- Phenylbutyramide
- 4-09-00-01818 (Beilstein Handbook Reference)
- NSC1861
- UNII-J95WO7W7D4
- (2RS)-2-Phenylbutanamide
- CHEMBL3039472
- Spectrum4_000627
- PRIMIDONE IMPURITY C [EP IMPURITY]
- alpha-Phenyl-alpha-ethylacetamide
- EINECS 201-980-4
- SPBio_000383
- BRD-A25537246-001-03-7
- Benzeneacetamide, .alpha.-ethyl-
- 90-26-6
- .ALPHA.-ETHYL-.ALPHA.-PHENYLACETAMIDE
- SpecPlus_000884
- J95WO7W7D4
- BUTYRAMIDE, 2-PHENYL-
- BRN 3197469
- AC-11144
- CCG-39566
- NS00041223
- KBio2_004669
- W-100336
- NSC-1861
- Spectrum2_000492
- .ALPHA.-PHENYL-.ALPHA.-ETHYLACETAMIDE
- Z68590268
- NCGC00095335-02
- KBio1_001924
- BRD-A25537246-001-02-9
- AKOS008977373
- Butyramide, alpha-phenyl-
- BSPBio_002283
- Q27165566
- KBio3_001503
- KBioGR_001214
- Spectrum5_001398
- DivK1c_006980
- NCGC00095335-01
- FENBUTYRAMIDE
- (+/-)-2-Phenylbutyramide
- KBioSS_002101
- Spectrum_001621
- a-Phenyl-a-ethylacetamide
- Benzeneacetamide,a-ethyl-
- Benzeneacetamide, alpha-ethyl-
- KBio2_007237
- AS-81003
- SCHEMBL232920
- DB-057192
- SB75764
- .alpha.-Toluamide, .alpha.-ethyl-
- KBio2_002101
- .alpha.-Phenylbutyramide
- WLN: ZVY2&R
- AI3-01390
- CHEBI:93832
- DTXSID60870423
- D97844
- +Expand
-
- MFCD00025511
- UNFGQCCHVMMMRF-UHFFFAOYSA-N
- 1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
- O=C(C(CC)C1C=CC=CC=1)N
Computed Properties
- 163.10000
- 1
- 2
- 3
- 163.099714038g/mol
- 12
- 150
- 0
- 0
- 1
- 0
- 0
- 1
- 1.7
- 3
- 0
- 43.1Ų
Experimental Properties
- 2.36580
- 43.09000
- 1.5718 (estimate)
- 290.31°C (rough estimate)
- 83-87 °C
- 0.0±0.7 mmHg at 25°C
- 145.4±22.1 °C
- 1.0508 (rough estimate)
a-Phenyl-a-ethylacetamide Security Information
- ES4955000
- S24/25
- R36/37/38
- NONH for all modes of transport
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- P264+P280+P305+P351+P338+P337+P313
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 36/37/38
- warning
a-Phenyl-a-ethylacetamide Customs Data
- 2924299090
-
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
a-Phenyl-a-ethylacetamide Price
a-Phenyl-a-ethylacetamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Thioacetic acid , Ammonium bicarbonate Solvents: Ethanol ; 12 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Tetrahydrofuran , Water ; 6 h, 7 bar, 140 °C; 140 °C → rt; rt
Reference
- Gold Activation of Nitriles: Catalytic Hydration to AmidesChemistry - A European Journal, 2009, 15(35), 8695-8697,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: N-Methyl-2-pyrrolidone ; 1 h, 120 °C
Reference
- Amidation of acid chlorides to primary amides with ammonium saltsYouji Huaxue, 2018, 38(6), 1431-1436,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′:6′,2′′-Terpyridine , Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 2-Methyl-2-butanol ; 5 h, 150 °C
Reference
- Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesize α-alkylated arylacetonitriles or acetamidesNew Journal of Chemistry, 2021, 45(34), 15200-15204,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
Reference
- Lithium/DTBB-induced reduction of N-alkoxyamides and acyl azidesSynthesis, 2001, (6), 914-918,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, rt
Reference
- Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in E. ColiResults in Chemistry, 2023, 5,,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Water ; 42 h, pH 7.4, 30 °C
Reference
- Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50Journal of Biotechnology, 1998, 60(3), 165-174,
a-Phenyl-a-ethylacetamide Raw materials
- Benzeneacetamide, a-ethyl-N-hydroxy-
- Benzeneacetamide, α-ethyl-N-methoxy-
- 2-phenylbutanoyl chloride
- 2-Phenylbutyronitrile
a-Phenyl-a-ethylacetamide Preparation Products
a-Phenyl-a-ethylacetamide Suppliers
Artis.bioche
Audited Supplier
(CAS:90-26-6)
QIAN JING LI ( WEI XIN TONG HAO )
18108108965
3003803754@qq.com
a-Phenyl-a-ethylacetamide Related Literature
-
Máté Kicsák,Attila Mándi,Szabolcs Varga,Mihály Herczeg,Gyula Batta,Attila Bényei,Anikó Borbás,Pál Herczegh Org. Biomol. Chem., 2018,16, 393-401
-
Yan-Cong Chen,Lei Qin,Zhao-Sha Meng,Ding-Feng Yang,Chao Wu,Zhendong Fu,Yan-Zhen Zheng,Jun-Liang Liu,Róbert Tarasenko,Martin Orendáč,Jan Prokleška,Vladimír Sechovský,Ming-Liang Tong J. Mater. Chem. A, 2014,2, 9851-9858
-
Ikuo Sasaki,Hana Doi,Toshiya Hashimoto,Takao Kikuchi,Hajime Ito,Tatsuo Ishiyama Chem. Commun., 2013,49, 7546-7548
-
4. Back cover
-
Yonggang Dong,Mei Liu,Hui Zhang,Bin Dong Nanoscale, 2016,8, 8378-8383
-
Yuyao Ji,Lei Li,Wendong Cheng,Yu Xiao,Chengbo Li,Xingquan Liu Inorg. Chem. Front., 2021,8, 3156-3161
-
Xiaokun Lin,Zheng Zhu,TongZuan Chen,Yecheng Tao,Tianni Zeng,Yaoyao Zhong,Hanxiao Sun,Zhixiang Wang,Weisheng Zheng,Yuhao Zhang Food Funct., 2020,11, 4146-4159
-
Patrick J. Hrdlicka,Saswata Karmakar Org. Biomol. Chem., 2017,15, 9760-9774
-
Sumaira Anjum,Rimsha Chaudhary,Amna Komal Khan,Mariam Hashim,Iram Anjum,Christophe Hano,Bilal Haider Abbasi RSC Adv., 2022,12, 22266-22284
Recommended suppliers
Shandong Aoyou Chemical Co,. Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
http://en.aoyouchem.com/
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
ANHUI CHICO CHEMICAL CO., LTD.,
Gold Member
Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk